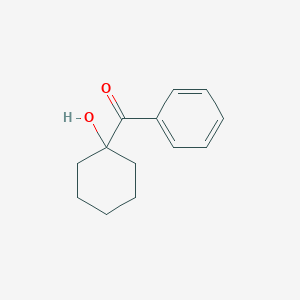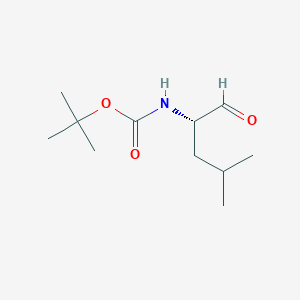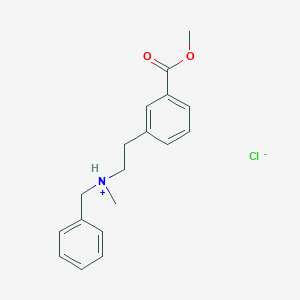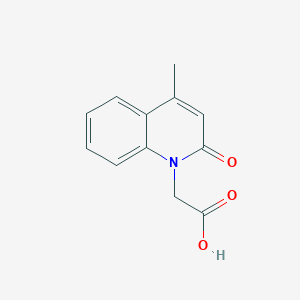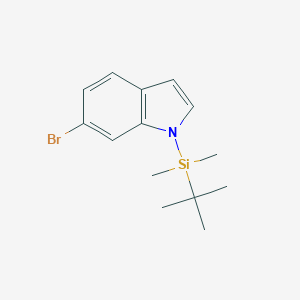
4-(methylamino)-3-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylamino)-3-nitro-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various medicinal and industrial applications. The addition of a 4-methylamino and 3-nitro group to the coumarin structure enhances its chemical properties, making it a compound of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-3-nitro-2H-chromen-2-one typically involves the nitration of a coumarin derivative followed by the introduction of a methylamino group. One common method is the nitration of 4-methylaminocoumarin using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and subsequent methylation steps are carefully monitored to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(methylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Iron and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as sodium azide can be used for substitution reactions involving the methylamino group.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(methylamino)-3-nitro-2H-chromen-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(methylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurodegenerative diseases . Its fluorescent properties also allow it to bind to specific biomolecules, making it useful in imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylaminocoumarin: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrocoumarin: Lacks the methylamino group, which reduces its versatility in substitution reactions.
Uniqueness
4-(methylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the methylamino and nitro groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
50527-26-9 |
|---|---|
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
4-(methylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-6-4-2-3-5-7(6)16-10(13)9(8)12(14)15/h2-5,11H,1H3 |
Clave InChI |
YEMWREDUHDSXOD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canónico |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
| 50527-26-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)
![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
